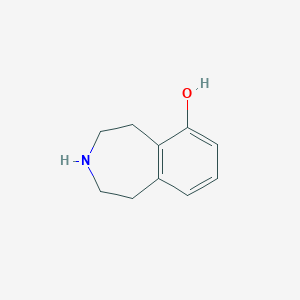

2,3,4,5-tetrahydro-1H-3-benzazepin-6-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3,4,5-tetrahydro-1H-3-benzazepin-6-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c12-10-3-1-2-8-4-6-11-7-5-9(8)10/h1-3,11-12H,4-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAYSUBWUWJHGFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC2=C1C=CC=C2O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2,3,4,5 Tetrahydro 1h 3 Benzazepin 6 Ol

Established Synthetic Pathways for the 2,3,4,5-Tetrahydro-1H-3-benzazepine Core Structure

The synthesis of the 2,3,4,5-tetrahydro-1H-3-benzazepine scaffold is a well-documented area of organic chemistry, driven by the presence of this motif in numerous biologically active molecules. nih.gov Common strategies to construct this seven-membered heterocyclic ring system include intramolecular cyclizations and ring expansion reactions. acs.orgnih.gov

Ring Closure Strategies and Key Intermediates

The formation of the 3-benzazepine ring system is often achieved through cyclization reactions where the seven-membered ring is formed from a linear precursor. Key strategies include:

Intramolecular Friedel-Crafts-type Alkylation: This is a classical method for forming the benzazepine ring. An appropriate electrophilic center is tethered to a phenethylamine (B48288) derivative, which then undergoes an intramolecular reaction to close the ring. acs.org

Reductive Cyclization: The one-pot zinc/hydrochloric acid reductive cyclization of nitroacetals, prepared from (2-bromophenyl)acetaldehyde (B125969) acetals, serves as a viable pathway to the 3-benzazepine core. acs.org

Ring-Closing Metathesis (RCM): RCM has emerged as a powerful tool for constructing unsaturated medium-sized heterocycles. This strategy can be employed to create dihydro-2H-2-benzazepine-1,3-diones from suitable diene precursors, which can then be reduced to the saturated tetrahydro-3-benzazepine skeleton. researchgate.netthieme-connect.com

Gold-Catalyzed Hydroamidation: A regioselective 7-endo-dig hydroamidation of 2-(1-alkynyl)phenylacetamides, catalyzed by a gold complex, yields 3-benzazepinones. These ketone-containing intermediates can be further reduced to the desired tetrahydro-3-benzazepine structure. nih.gov

Ring Expansion: A metal-free approach involves the oxidative C-H bond functionalization and subsequent ring expansion of readily available tetrahydroisoquinolines. This method uses a TEMPO oxoammonium salt as the oxidant and diazomethanes for the ring expansion, providing a direct route to the 3-benzazepine framework. nih.gov

Key intermediates in these syntheses vary depending on the chosen pathway. Some common examples are presented in the table below.

| Synthetic Strategy | Key Intermediate(s) | Reference(s) |

| Reductive Cyclization | Nitroacetals from (2-bromophenyl)acetaldehyde | acs.org |

| Ring-Closing Metathesis | N-protected diene precursors | researchgate.netthieme-connect.com |

| Gold-Catalyzed Hydroamidation | 2-(1-alkynyl)phenylacetamides | nih.gov |

| Ring Expansion | Tetrahydroisoquinolines | nih.gov |

| Palladium-Catalyzed Annulation | N-(o-iodobenzyl)-3-butenamides | researchgate.net |

Stereoselective Synthesis Approaches for Chiral 2,3,4,5-Tetrahydro-1H-3-benzazepine Motifs

The synthesis of specific enantiomers of 3-benzazepine derivatives is of significant interest. Several strategies have been developed to achieve stereocontrol:

Catalytic Asymmetric Hydrogenation: A highly effective method involves the iridium-catalyzed asymmetric hydrogenation of cyclic ene-carbamates. This approach yields chiral 1-substituted tetrahydro-3-benzazepines with excellent enantioselectivity (often 91-99% enantiomeric excess) and in high yields. nih.govacs.org This method's utility has been demonstrated in the synthesis of pharmacologically important molecules. nih.gov

Chiral Pool Synthesis: This strategy utilizes enantiomerically pure starting materials, such as natural L-α-amino acids, to build the chiral benzazepine structure. ethz.chchemistryviews.org The inherent chirality of the starting material is transferred to the final product.

Use of Chiral Auxiliaries: An enantiopure group (chiral auxiliary) can be temporarily attached to the substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed. nih.govethz.ch

The table below summarizes the enantioselectivity achieved for various substrates using the iridium-catalyzed asymmetric hydrogenation method. nih.govacs.org

| Substrate Substituent | Enantiomeric Excess (ee) | Reference(s) |

| Methyl | 91% | acs.org |

| n-Butyl | 99% | acs.org |

| i-Butyl | 94% | acs.org |

| i-Propyl | 93% | acs.org |

| Benzyl | 99% | acs.org |

| Aryl | 91-99% | nih.gov |

Regioselective Functionalization of the Benzazepine System

Regioselective functionalization allows for the introduction of substituents at specific positions of the benzazepine system, which is crucial for structure-activity relationship studies.

Acylation of the Benzene (B151609) Ring: The Friedel-Crafts acylation of NH-protected 2,3,4,5-tetrahydro-1H-2-benzazepine has been shown to occur with high regioselectivity at the C-8 position. rsc.org While this example is for a 2-benzazepine, it demonstrates the principle of directing functionalization on the aromatic portion of the molecule.

Functionalization via Metalation: The use of hindered metal-amide bases, such as TMPMgBu (TMP = 2,2,6,6-tetramethylpiperidyl), allows for highly regioselective ortho-metalation of aryl groups attached to heterocycles. nih.gov This strategy can be adapted for the selective functionalization of the benzene ring in the benzazepine system, avoiding competitive deprotonation at other sites. nih.gov

Gold-Mediated Bromination: In the synthesis of 3-benzazepinones from 2-(1-alkynyl)phenylacetamides, a gold-mediated transformation using AuBr₃ can lead to the formation of 5-bromo-3-benzazepinones, demonstrating functionalization at the C-5 position of the azepine ring. nih.gov

Derivatization Strategies for 2,3,4,5-Tetrahydro-1H-3-benzazepin-6-ol Analogues

The modification of the parent this compound structure is essential for developing analogues with tailored properties. Derivatization can occur at the nitrogen atom or on the benzene ring.

Modifications at the Nitrogen Position (N-alkylation, N-acylation)

The secondary amine nitrogen in the 3-benzazepine ring is a common site for modification.

N-Alkylation: The nitrogen can be alkylated using various alkyl halides. For instance, 1,5-ethano-2,3,4,5-tetrahydro-1H-3-benzazepine has been converted to a range of N-alkyl, N-aralkyl, N-cycloalkyl, and N-alkenyl derivatives. nih.gov Reductive amination is another effective method for N-alkylation, as demonstrated in the synthesis of 5-hydroxy-tetrahydro-[1H]-2-benzazepin-4-one derivatives. researchgate.net

N-Acylation: The nitrogen can be readily acylated using acyl chlorides or anhydrides. Subsequent reduction of the resulting amide, for example with a borane-tetrahydrofuran (B86392) complex, provides an alternative route to N-alkylated products. researchgate.net This two-step process is useful when direct alkylation is problematic.

Substituent Effects on the Benzene Ring

The introduction of new substituents onto the benzene ring of this compound via electrophilic aromatic substitution is governed by the directing effects of the existing substituents: the hydroxyl group and the fused azepine ring.

Activating and Directing Effects: Both the hydroxyl (-OH) group and the alkyl-type fused heterocyclic ring are electron-donating groups. msu.edulibretexts.org Electron-donating groups activate the benzene ring, making it more reactive towards electrophilic substitution than benzene itself. libretexts.org They are also ortho, para-directing, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves. msu.edu

Predicting Regioselectivity: In this compound, the -OH group is at position 6. The fused ring can be considered an alkyl substituent spanning positions 5 and 9a. The -OH group is a strong activating group and will strongly direct incoming electrophiles to its ortho positions (C-7 and C-5) and its para position (C-8). The fused ring also directs ortho and para. The combined effect of these two activating groups will lead to substitution primarily at the C-7 and C-8 positions, with potential steric hindrance influencing the exact ratio of products.

The table below outlines the general effects of different types of substituents on the reactivity and regioselectivity of electrophilic aromatic substitution.

| Substituent Type | Effect on Reactivity | Directing Effect | Examples | Reference(s) |

| Strong Activators | Strongly increase | Ortho, Para | -OH, -NH₂, -OR | libretexts.org |

| Moderate Activators | Moderately increase | Ortho, Para | -NHCOR | libretexts.org |

| Weak Activators | Weakly increase | Ortho, Para | -Alkyl | libretexts.org |

| Deactivators | Decrease | Ortho, Para | Halogens (-F, -Cl, -Br) | libretexts.org |

| Deactivators | Decrease | Meta | -NO₂, -SO₃H, -CN, -COR | msu.edulibretexts.org |

Structural Elaboration at Other Positions

The strategic modification of the this compound scaffold at positions other than the nitrogen atom or the phenolic hydroxyl group is crucial for modulating its pharmacological profile. Research in this area has primarily focused on the synthesis of derivatives with substituents on the aromatic ring and, to a lesser extent, on the azepine ring, often by employing appropriately functionalized precursors rather than through late-stage functionalization of the parent molecule.

Electrophilic aromatic substitution reactions on the electron-rich phenolic ring are a key strategy for introducing new functionalities. For instance, the synthesis of halogenated and methylated analogs of fenoldopam, a notable derivative of this compound, has been extensively studied. These modifications have been shown to significantly impact the compound's potency and selectivity as a dopamine (B1211576) D1 receptor agonist. Specifically, 6-halo-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines have demonstrated potent D1 dopamine agonist activity. figshare.com The 6-chloro analogue, in particular, is a potent renal vasodilator. figshare.com Similarly, the 6-methyl and 6-iodo congeners also exhibit significant renal vasodilator effects. figshare.com Conversely, substitution at the 9-position of the benzazepine ring has been found to result in compounds with low or no dopamine agonist activity. figshare.com

While direct electrophilic substitution on the pre-formed this compound is plausible, many synthetic approaches build the substituted ring system from functionalized precursors. For example, the synthesis of 7,8-dichloro-6-methyl and 7,8-dichloro-6-ethyl analogs of 6,7,8,9-tetrahydro-3-hydroxy-1H-1-benzazepine-2,5-diones was achieved through a Schmidt reaction on correspondingly substituted tetrahydro-2-methoxynaphthalene-1,4-diones. acs.org

Functionalization of the azepine ring itself, at positions C1, C2, C4, and C5, is less common but equally important for exploring the structure-activity relationships. Modifications at the C1 position have been a primary focus, with various aryl and alkyl substituents being introduced to modulate receptor affinity and selectivity. researchgate.netnih.gov For example, the synthesis of 1-aryl and 1-alkyl substituted tetrahydro-3-benzazepines has been achieved with high enantioselectivity through iridium-catalyzed asymmetric hydrogenation of cyclic ene-carbamates. nih.gov

The following table summarizes selected examples of structural elaborations at various positions of the 2,3,4,5-tetrahydro-1H-3-benzazepine scaffold.

Table 1: Structural Elaboration of the 2,3,4,5-Tetrahydro-1H-3-benzazepine Scaffold

| Position of Elaboration | Type of Transformation/Reaction | Key Reagents/Conditions | Resulting Substituent/Modification | Reference |

|---|---|---|---|---|

| C-1 | Asymmetric Hydrogenation | Iridium-catalyst, H2 | Aryl and alkyl groups | nih.gov |

| C-6 | Precursor-based synthesis | Starting materials with desired halo or methyl groups | -Cl, -CH3, -I | figshare.com |

| C-7, C-8 | Schmidt Reaction on substituted precursors | Substituted 5,6,7,8-tetrahydro-2-methoxynaphthalene-1,4-diones | -Cl | acs.org |

| C-9 | Precursor-based synthesis | Introduction of substituents at the corresponding position of the starting material | Various substituents | figshare.com |

Novel Synthetic Routes and Methodological Advancements

One of the significant recent advancements is the use of iridium-catalyzed asymmetric hydrogenation of cyclic ene-carbamates. nih.govacs.org This method provides access to a variety of chiral 1-aryl- and 1-alkyl-substituted tetrahydro-3-benzazepines with excellent enantioselectivity (91–99% ee) and in high yields (92–99%). nih.govacs.org A key application of this methodology has been the enantioselective synthesis of the dopamine D1 agonist, fenoldopam. nih.govacs.org

Late-stage functionalization (LSF) strategies, particularly those involving C-H activation, are emerging as powerful tools for the diversification of complex molecules like benzazepines. figshare.comacs.org While direct C-H functionalization of this compound is not yet widely reported, research on related scaffolds like benzodiazepines demonstrates the potential of this approach. figshare.com Palladium-catalyzed C-H activation has been used for the ortho-arylation of 5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-ones. figshare.com Such methods could potentially be adapted for the direct modification of the aromatic ring of the 3-benzazepine core.

Photoredox catalysis is another modern synthetic tool that has found application in the synthesis of benzazepine-related structures. researchgate.net This approach utilizes visible light to initiate radical-mediated transformations under mild conditions. For instance, a visible-light-induced cascade sulfonylation/cyclization of 1-(allyloxy)-2-(1-arylvinyl)benzenes has been developed for the synthesis of sulfonated benzoxepines, highlighting the potential of photoredox catalysis for constructing seven-membered heterocyclic rings. researchgate.net

Flow chemistry is being explored for the synthesis of benzazepine and benzodiazepine (B76468) derivatives, offering advantages in terms of safety, scalability, and reaction control. researchgate.netresearchgate.netvapourtec.com Continuous flow processes have been developed for the synthesis of diazepam, a well-known benzodiazepine, demonstrating the feasibility of this technology for producing medicinally relevant heterocyclic compounds. researchgate.netresearchgate.netvapourtec.com

The table below highlights some of the novel synthetic routes and methodological advancements in the synthesis of the 3-benzazepine scaffold.

Table 2: Novel Synthetic Routes and Methodological Advancements for 3-Benzazepines

| Methodology | Key Features | Catalyst/Key Reagents | Scope/Application | Reference |

|---|---|---|---|---|

| Iridium-Catalyzed Asymmetric Hydrogenation | High enantioselectivity and yield for chiral 1-substituted derivatives. | N,P-ligated iridium complex | Synthesis of chiral 3-benzazepines, including fenoldopam. | nih.govacs.org |

| Late-Stage C-H Activation | Direct functionalization of the aromatic ring. | Palladium catalysts | Demonstrated on related benzodiazepine scaffolds. | figshare.com |

| Photoredox Catalysis | Mild reaction conditions, radical-mediated transformations. | Visible light photocatalysts (e.g., Eosin Y) | Synthesis of related seven-membered heterocycles. | researchgate.net |

| Flow Chemistry | Enhanced safety, scalability, and control. | Continuous flow reactors | Synthesis of benzodiazepine drugs like diazepam. | researchgate.netresearchgate.netvapourtec.com |

| Metal-Free Oxidative C-H Bond Functionalization-Ring Expansion | Tandem reaction to form the benzazepine core. | TEMPO, TMSCHN2 | Synthesis of various 3-benzazepine derivatives. | nih.gov |

Medicinal Chemistry and Rational Design Principles of 2,3,4,5 Tetrahydro 1h 3 Benzazepin 6 Ol Analogues

Structure-Activity Relationship (SAR) Studies of 2,3,4,5-Tetrahydro-1H-3-benzazepine Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, systematically investigating how the chemical structure of a molecule correlates with its biological activity. patsnap.com For the 2,3,4,5-tetrahydro-1H-3-benzazepine series, extensive SAR studies have been conducted to elucidate the key structural determinants for affinity and selectivity at various G-protein coupled receptors (GPCRs) and ion channels.

The affinity and selectivity of 2,3,4,5-tetrahydro-1H-3-benzazepine derivatives are highly sensitive to the nature and position of substituents on both the aromatic ring and the azepine nitrogen.

Aromatic Ring Substituents:

Dopamine (B1211576) Receptors: The substitution pattern on the benzene (B151609) ring is critical for activity at dopamine receptors. For instance, 7,8-dihydroxy substitution is a classic feature for D1 receptor agonism, as seen in fenoldopam. nih.gov The introduction of a chlorine atom at the 6-position of the 7,8-dihydroxy-1-phenyl-1H-3-benzazepine scaffold can separate central and renal dopamine agonist activity. Starting from the D3 receptor antagonist SB-277011, a series of 2,3,4,5-tetrahydro-1H-3-benzazepines was developed where aromatic substitutions were key to achieving high D3 affinity (pKi up to 8.4) and over 130-fold selectivity against the D2 receptor. nih.gov

Serotonin (B10506) (5-HT) Receptors: For 5-HT2C receptor agonists, substitutions on the aromatic ring are also crucial. A study of novel benzazepine derivatives found that 6,7-dichloro-2,3,4,5-tetrahydro-1H-3-benzazepine was effective as a 5-HT2C receptor agonist. researchgate.net

NMDA Receptors: In the pursuit of imaging agents for GluN2B subunit-containing N-Methyl-d-aspartate (NMDA) receptors, various substituents were explored on the 2,3,4,5-tetrahydro-1H-3-benzazepine core. nih.gov Structure-affinity relationship studies revealed that specific substitutions were necessary to achieve high affinity for the GluN2B subunit and selectivity over sigma-1 (σ1) and sigma-2 (σ2) receptors. nih.gov

N-Substituents:

The substituent on the nitrogen atom of the azepine ring significantly modulates the pharmacological profile. N-alkylation can influence potency and whether the compound acts as an agonist or antagonist. For example, in a series of muscarinic M3 receptor antagonists based on a 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-one scaffold, N-alkylation with groups like butyl or via reductive amination was a key step in generating potent analogues. researchgate.net

Below is an interactive data table summarizing the impact of various substituents on receptor affinity for selected 2,3,4,5-tetrahydro-1H-3-benzazepine derivatives.

| Compound/Derivative Class | Substituents | Target Receptor | Effect on Affinity/Selectivity | Reference |

| Fenoldopam Analogue | 6-Chloro, 7,8-dihydroxy, 1-phenyl | Dopamine D1 | Enhanced specificity for renal dopamine receptors over central receptors. | |

| SB-277011 Analogue | 3-Acetamido-2-fluorocinnamide derivative | Dopamine D3 | High D3 affinity (pKi 8.4) and 130-fold selectivity over D2. | nih.gov |

| 5-HT2C Agonist | 6,7-Dichloro | 5-HT2C | Potent 5-HT2C receptor agonist activity. | researchgate.net |

| GluN2B Ligand | Radiofluorinated congeners | NMDA (GluN2B) | High specificity and selectivity for GluN2B over σ1 and σ2 receptors. | nih.gov |

The seven-membered azepine ring of the 2,3,4,5-tetrahydro-1H-3-benzazepine system is conformationally flexible. Understanding its preferred three-dimensional shape is vital for designing molecules that fit precisely into a receptor's binding pocket.

Conformational studies, often employing Nuclear Magnetic Resonance (NMR) spectroscopy, have shown that the benzazepine ring typically exists in two puckered, mirror-image (enantiomorphic) chair-like conformations. A study on N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines using variable temperature 1H NMR revealed a single chair-to-chair interconversion barrier of approximately 11 kcal/mol. rsc.org The specific conformation adopted by a derivative, which is influenced by its substituents, determines its "bioactive conformation"—the spatial arrangement required for receptor binding and activation. rsc.org The magnitude of 1H-1H vicinal coupling constants and NOESY experiments are instrumental in assigning these conformations. rsc.org

Many biologically active 2,3,4,5-tetrahydro-1H-3-benzazepine derivatives are chiral, typically due to a substituent at the C1 or C5 position. The stereochemistry at these centers often has a profound impact on biological activity, with one enantiomer frequently displaying significantly higher potency or a different pharmacological profile than the other.

For instance, the development of chiral 1-substituted tetrahydro-3-benzazepines via asymmetric hydrogenation highlights the importance of stereochemistry. nih.gov This method allows for the synthesis of specific enantiomers, such as the precursor to the D1 receptor antagonist SCH-23390, with excellent enantioselectivity (91–99% ee). nih.gov This stereochemical control is critical because the biological activity often resides in only one of the enantiomers. For example, in a series of imidazodiazepines that were found to bind to opioid receptors, the (S)-methyl configuration was shown to be superior for kappa opioid receptor (KOR) affinity compared to the (R) configuration. mdpi.com This principle of stereospecificity is a cornerstone of modern drug design, ensuring that therapeutic agents are as selective and potent as possible.

Lead Optimization Strategies for 2,3,4,5-Tetrahydro-1H-3-benzazepin-6-ol Scaffolds

Lead optimization is an iterative process in drug discovery where a "lead compound" with initial promising activity is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. patsnap.com For the benzazepine scaffold, this process often involves several key strategies:

Structure-Based Design: Utilizing X-ray crystallography or homology modeling of the target receptor, chemists can visualize how a benzazepine derivative binds. This allows for the rational design of new analogues with modifications predicted to enhance binding interactions. This was employed in the optimization of TYK2 inhibitors, leading to modifications that improved potency and selectivity. nih.gov

Systematic SAR Exploration: As detailed in section 3.1.1, chemists systematically vary substituents at different positions on the scaffold to build a comprehensive understanding of the SAR. This can involve creating small libraries of related compounds to probe for improvements. patsnap.com

Improving Physicochemical Properties: Modifications are often made to improve properties like solubility and metabolic stability. For example, replacing a metabolically labile group with a more stable one or adding polar groups to increase solubility are common tactics. uniroma1.it Structural simplification, by removing non-essential groups, is another powerful strategy to improve drug-likeness and avoid "molecular obesity". nih.gov

An example of lead optimization can be seen in the development of D3 receptor antagonists, where starting from a lead compound, modifications to the amide portion and aromatic ring led to compound 20 , which had significantly improved affinity and selectivity. nih.gov

Scaffold Hopping and Isosteric Replacements in Benzazepine Medicinal Chemistry

To explore novel chemical space, improve properties, or secure intellectual property, medicinal chemists employ strategies like scaffold hopping and isosteric replacement. uniroma1.it

Scaffold Hopping: This strategy involves replacing the central 2,3,4,5-tetrahydro-1H-3-benzazepine core with a structurally different scaffold while retaining the original biological activity. uniroma1.itresearchgate.net The goal is to maintain the key pharmacophoric features in a similar 3D orientation. For example, a tetrahydroisoquinoline or a 1,4-benzodiazepine (B1214927) might be explored as a potential scaffold hop from a benzazepine, as they can present similar aromatic and amine features to the receptor. nih.govnih.gov This can lead to compounds with completely different physicochemical properties, potentially overcoming issues like poor solubility or metabolic instability in the original series. uniroma1.it

Isosteric and Bioisosteric Replacements: Isosteres are atoms or groups of atoms that have similar size, shape, and electronic properties. In drug design, this concept is expanded to bioisosteres, which are substituents that, when interchanged, result in a molecule with similar biological activity. u-strasbg.frnih.gov This is a more subtle modification than scaffold hopping.

Classical Isosteres: A common example is the replacement of a hydroxyl group (-OH) with an amine (-NH2) or a fluorine atom (-F) with a hydrogen atom (-H).

Non-Classical Isosteres: This involves replacing a functional group with another that is not sterically or electronically similar but retains the same biological activity. For instance, replacing a carboxylic acid group with a tetrazole ring is a well-known bioisosteric replacement to improve metabolic stability and cell permeability. In the context of benzazepines, a phenyl ring could be replaced with a thiophene (B33073) ring to modulate properties or explore new interactions with the receptor. chemisgroup.us

These strategies are powerful tools in the medicinal chemist's arsenal, allowing for the systematic evolution of lead compounds based on the 2,3,4,5-tetrahydro-1H-3-benzazepine scaffold into optimized clinical candidates. researchgate.net

Molecular Pharmacology and Target Engagement of 2,3,4,5 Tetrahydro 1h 3 Benzazepin 6 Ol Preclinical Focus

Receptor Binding Profiles and Affinity Determinations

While specific binding data for 2,3,4,5-tetrahydro-1H-3-benzazepin-6-ol is scarce, the activities of its analogs suggest a potential for broad receptor interaction.

Derivatives of the 2,3,4,5-tetrahydro-1H-3-benzazepine class have demonstrated notable affinity for dopamine (B1211576) receptors. For instance, a series of these compounds has been identified with high affinity for the dopamine D3 receptor, showing selectivity over the D2 receptor. One such derivative, a 3-acetamido-2-fluorocinnamide, exhibited a high D3 receptor affinity with a pKi of 8.4 and was 130-fold selective over the D2 receptor. nih.gov The 7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines are known for their high affinity at the D1 dopamine receptor. nih.gov The introduction of a 6-bromo substituent in this series resulted in compounds with affinities comparable to their 6-chloro counterparts. nih.gov

Table 1: Dopamine Receptor Affinity of a 2,3,4,5-Tetrahydro-1H-3-benzazepine Derivative

| Compound | Receptor | pKi | Selectivity (vs. D2) |

| 3-acetamido-2-fluorocinnamide derivative | D3 | 8.4 | 130-fold |

Data relates to a derivative and not the specific compound of interest.

The tetrahydro-3-benzazepine scaffold has been a foundation for developing selective antagonists for the GluN2B subunit of the NMDA receptor. iitm.ac.in By incorporating the aminoalcohol substructure of ifenprodil (B1662929) into a more rigid 3-benzazepine ring system, researchers have created derivatives with low nanomolar affinity for GluN2B. acs.org For example, 2-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ols have shown promising GluN2B affinity. acs.org Further research has led to the synthesis of novel ligands based on the 7-methoxy-3-(4-phenylbutyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-ol molecule that bind selectively to the GluN2B subunit. google.com Racemic 6,7,8,9-tetrahydro-3-hydroxy-1H-1-benzazepine-2,5-diones, a related but distinct class of compounds, have been characterized as antagonists of both NMDA and AMPA receptors. nih.gov

A closely related analog, 6-hydroxy-3-n-propyl-2,3,4,5-tetrahydro-1H-3-benzazepine, has been identified as a 5-HT1A receptor agonist with moderate potency. This suggests that the 6-hydroxy-tetrahydro-3-benzazepine structure is amenable to interaction with serotonin (B10506) receptors. Furthermore, a patent has described 6-substituted 2,3,4,5-tetrahydro-1H-benzo[d]azepines, including the parent compound this compound, as potential 5-HT2C receptor agonists. Additionally, 1,9-alkano-bridged 2,3,4,5-tetrahydro-1H-3-benzazepines have been shown to possess affinity for the 5-HT1A receptor.

There is a lack of specific data on the interaction of this compound with nicotinic acetylcholine (B1216132), muscarinic, or sigma receptors in the available literature. However, the broad pharmacological potential of related benzazepine structures suggests that interactions with these receptors cannot be entirely ruled out without direct experimental evidence.

Molecular Mechanisms of Action

The precise molecular mechanisms of action for this compound have not been elucidated.

While there is no direct evidence of allosteric modulation by this compound, the development of 3-benzazepine derivatives as selective GluN2B antagonists that bind to the ifenprodil site suggests a potential for allosteric mechanisms within this chemical class. The ifenprodil binding site on the NMDA receptor is a known allosteric site.

G-Protein Coupled Receptor (GPCR) Signaling Pathways

The 2,3,4,5-tetrahydro-1H-3-benzazepine scaffold is a well-established pharmacophore known to interact with various G-protein coupled receptors (GPCRs), most notably dopamine and serotonin receptors. Derivatives of this scaffold have been shown to act as ligands with varying affinities and selectivities for these receptors.

For instance, a series of 2,3,4,5-tetrahydro-1H-3-benzazepines has been identified with high affinity for the dopamine D3 receptor, demonstrating selectivity over the D2 receptor. nih.gov The dopaminergic effects of some benzazepine derivatives have been shown to be enantiomer-specific. ebi.ac.uk Furthermore, related benzazepine compounds, such as SCH 23390 ((R)-(+)-8-chloro-2,3,4,5-tetrahydro-3-methyl-5-phenyl-1H-3-benzazepin-7-ol), are well-characterized as selective D1 receptor antagonists.

In addition to dopamine receptors, the benzazepine core is also found in ligands for serotonin (5-HT) receptors. ebi.ac.uk Research on related compounds suggests that derivatives can interact with multiple 5-HT receptor subtypes. For example, some multitarget-directed ligands incorporating a benzazepine-like structure show affinity for 5-HT1A and 5-HT2A receptors. mdpi.comebi.ac.uk Other related structures have been investigated as 5-HT6 receptor ligands. nih.gov Given the structural similarities, it is plausible that this compound also engages with dopamine and serotonin receptor signaling pathways. However, without direct experimental data, its specific receptor affinities and functional effects (agonist, antagonist, or allosteric modulator) remain undetermined.

Ion Channel Modulation

Currently, there is no specific information available from the conducted searches to suggest that this compound directly modulates ion channels. Research on the broader class of benzazepines primarily focuses on their interaction with GPCRs.

Functional Assays (In Vitro)

Ligand-Binding Assays and Competition Studies

Specific ligand-binding affinity data (such as Ki or IC50 values) for this compound at various receptors are not available in the reviewed literature. However, studies on analogous compounds provide insight into the potential targets of this molecule.

One study on novel 2,3,4,5-tetrahydro-1H-3-benzazepines reported high affinity for the dopamine D3 receptor, with one derivative showing a pKi of 8.4. nih.gov Another related compound, a 2,3,4,5-tetrahydro-1H-3-benzazepine-7-ol derivative, was found to have central dopamine and serotonin receptor stimulating properties. ebi.ac.uk

For comparison, the well-studied benzazepine derivative, SCH 23390, exhibits high affinity for the D1 dopamine receptor. While this provides a strong indication that the core benzazepine structure is amenable to binding with dopamine receptors, the precise affinity profile of this compound would be dependent on the specific substitution pattern.

Cell-Based Functional Assays (e.g., cAMP accumulation, calcium flux, electrophysiology)

There is no specific data from cell-based functional assays for this compound in the available search results. Such assays would be crucial to determine the functional activity of the compound at its target receptors. For example, a cAMP (cyclic adenosine (B11128) monophosphate) accumulation assay would reveal whether the compound acts as an agonist or antagonist at Gs or Gi-coupled receptors, such as certain dopamine and serotonin receptor subtypes. Calcium flux assays would be relevant for characterizing its effects on Gq-coupled receptors. Electrophysiological studies could further elucidate its impact on neuronal activity.

Enzyme Inhibition Profiling

There is no information available from the performed searches regarding the enzyme inhibition profile of this compound. While some benzazepine-based compounds have been designed as histone deacetylase 6 (HDAC6) inhibitors, these are typically more complex molecules. nih.gov Without experimental data, it is not possible to determine if this compound has any significant inhibitory activity against common enzyme targets.

Preclinical Pharmacokinetics and Metabolism Research of 2,3,4,5 Tetrahydro 1h 3 Benzazepin 6 Ol Analogues

Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Models

Preclinical studies on analogues of 2,3,4,5-tetrahydro-1H-3-benzazepin-6-ol, such as 6-chloro-2,3,4,5-tetrahydro-3-methyl-1H-3-benzazepine (SK&F 86466), have been conducted in animal models like rats and dogs to elucidate their ADME properties. nih.gov

Following oral administration, SK&F 86466 demonstrated complete absorption from the gastrointestinal tract. nih.gov The primary route of excretion for the administered radioactivity was through the urine, accounting for approximately 80% of the dose, with the remainder being eliminated in the feces via biliary excretion. nih.gov This indicates that the compound and its metabolites are well-absorbed and primarily cleared by the kidneys.

The distribution of the compound was also investigated. In both rats and dogs, approximately 55% of the drug in the plasma was bound to proteins. nih.gov This level of protein binding influences the amount of free drug available to exert its pharmacological effects and to be metabolized and excreted.

In Vitro Metabolic Stability and Metabolite Identification

The metabolism of this compound analogues is a key determinant of their pharmacokinetic profile and duration of action. Studies on SK&F 86466 have revealed that the parent compound undergoes extensive metabolism, with very little of it being excreted unchanged in the urine. nih.gov

The major metabolic pathway identified for SK&F 86466 is N-oxidation, resulting in the formation of an N-oxide metabolite. This metabolite was the most abundant, accounting for about 55% of the administered dose in rats and 35% in dogs. nih.gov Another significant metabolic route is N-demethylation, which was observed in both species and was responsible for approximately 20% of the dose metabolism in rats. nih.gov

The table below summarizes the major urinary metabolites of SK&F 86466 identified in preclinical studies.

| Metabolite | Percentage of Dose in Rat Urine | Percentage of Dose in Dog Urine |

| N-oxide | ~55% | ~35% |

| N-demethylated metabolite | ~20% | Not specified |

| Unchanged SK&F 86466 | Very low | Very low |

Enzyme Systems Involved in Metabolism (e.g., Cytochrome P450)

The metabolism of many drugs, including benzodiazepine (B76468) derivatives, is primarily carried out by the Cytochrome P450 (CYP) enzyme system in the liver. nih.govyoutube.comyoutube.com These enzymes are responsible for the Phase I metabolic reactions, such as oxidation, which introduce or expose functional groups on the drug molecule, preparing it for Phase II conjugation and subsequent excretion. youtube.com

For benzazepine and benzodiazepine-like structures, CYP3A4 is a key enzyme involved in their metabolism. nih.gov While the specific CYP isozymes responsible for the metabolism of this compound and its analogue SK&F 86466 have not been explicitly detailed in the provided search results, the observed N-oxidation and N-demethylation are common metabolic pathways mediated by CYP enzymes. nih.gov The high clearance of SK&F 86466 being almost entirely metabolic further supports the significant role of hepatic enzymes like the CYP450 system in its biotransformation. nih.gov

Preclinical Pharmacokinetic Parameters (e.g., half-life, clearance, volume of distribution)

The pharmacokinetic parameters of SK&F 86466 were determined following intravenous administration in rats and dogs, and the plasma concentration-time data were analyzed using a two-compartment open model. nih.gov

The distribution phase half-life was rapid in both species, being 0.24 hours in rats and 0.37 hours in dogs. nih.gov The terminal elimination half-life was approximately 2 hours in both rats and dogs, indicating a relatively rapid clearance from the body. nih.gov

The volume of distribution at steady state (Vdss) was large, at 12.1 L/kg in rats and 8.2 L/kg in dogs, suggesting extensive distribution of the compound into the tissues. nih.gov When considering the unbound fraction of the drug, the volume of distribution of the free drug was even larger, at 27 L/kg in rats and 19 L/kg in dogs. nih.gov

The clearance of SK&F 86466 from the blood was very high in both dogs (56 mL/min/kg) and rats (191 mL/min/kg). nih.gov Given that less than 1% of the compound was excreted unchanged in the urine, this high clearance is almost entirely attributed to metabolic processes. nih.gov

The table below provides a summary of the key preclinical pharmacokinetic parameters for SK&F 86466.

| Pharmacokinetic Parameter | Rat | Dog |

| Distribution Phase Half-life (t½α) | 0.24 hr | 0.37 hr |

| Terminal Elimination Half-life (t½β) | ~2 hr | ~2 hr |

| Volume of Distribution at Steady State (Vdss) | 12.1 L/kg | 8.2 L/kg |

| Volume of Distribution of Free Drug | 27 L/kg | 19 L/kg |

| Blood Clearance | 191 mL/min/kg | 56 mL/min/kg |

| Plasma Protein Binding | ~55% | ~55% |

Preclinical Biological Activity and Investigational Disease Models

In Vitro Models for Investigating Biological Effects

In vitro models provide a controlled environment to dissect the molecular and cellular effects of investigational compounds. For the 2,3,4,5-tetrahydro-1H-3-benzazepine series, these have primarily included assays using cell lines and tissue homogenates to determine receptor binding and functional activity.

Cell-based assays have been instrumental in exploring the functional consequences of receptor engagement by 3-benzazepine derivatives. For instance, in cells engineered to co-express prostaglandin (B15479496) EP1 and dopamine (B1211576) D1 receptors, fluorescent immunostaining confirmed the colocalization of these receptors. Coprecipitation experiments further revealed that they form a molecular complex. In these cells, treatment with D1 receptor agonists such as (±)-6-chloro-2,3,4,5-tetrahydro-1-phenyl-1H-3-benzazepine hydrobromide (SKF-81297) led to cyclic AMP (cAMP) production, a key second messenger in cellular signaling. Furthermore, studies on related benzoxazepine structures have utilized the MCF-7 breast cancer cell line to assess antiproliferative activities and identify potential drug targets through cDNA microarray technology. nih.gov

While specific primary neuronal cell culture data is not extensively detailed in the reviewed literature, assays on membranes isolated from brain tissue have provided critical data on receptor affinity and selectivity. Using a [³H]-R-α-methylhistamine displacement assay with cell membranes isolated from the brain cortex of several species, the nonradioactive compound GSK189254, a derivative of 3-benzazepine, demonstrated high affinity for the histamine (B1213489) H3 receptor. nih.gov Similarly, the binding affinity of SCH 23390, a D1 receptor antagonist, was determined in homogenates of rat brain membranes. nih.gov These tissue-based assays are essential for characterizing the pharmacological profile of a compound across different species. nih.govnih.gov

Table 1: In Vitro Receptor Binding Affinity of 2,3,4,5-Tetrahydro-1H-3-benzazepine Derivatives This table summarizes the binding affinities (pKi or Ki) of specific derivatives at their target receptors, as determined in tissue homogenate assays.

| Compound | Target Receptor | Species/Tissue | Binding Affinity | Citation |

|---|---|---|---|---|

| GSK189254 | Histamine H3 | Human Cortex | pKi: 9.95 ± 0.15 | nih.gov |

| GSK189254 | Histamine H3 | Rat Cortex | pKi: 8.51 ± 0.11 | nih.gov |

| GSK189254 | Histamine H3 | Mouse Cortex | pKi: 8.89 ± 0.13 | nih.gov |

| GSK189254 | Histamine H3 | Pig Cortex | pKi: 9.61 ± 0.11 | nih.gov |

| SCH 23390 | Dopamine D1 | Rat Striatum | Ki: 1.3 nM | nih.gov |

| SCH 23390 | Serotonin (B10506) 5-HT2A | Rat Frontal Cortex | Ki: 30 nM | nih.gov |

In Vivo Animal Models for Mechanistic Exploration

In vivo animal models are indispensable for evaluating the physiological and behavioral effects of new chemical entities in a complex, living system. Both rodent and larger animal models have been employed to explore the mechanisms of 3-benzazepine derivatives.

Rodent models have been widely used to investigate the therapeutic potential of 3-benzazepine compounds. The histamine H3 receptor antagonist GSK189254 was shown to be effective in several rodent cognition models, including passive avoidance, object recognition, and the water maze. nih.gov The same compound was also found to be suitable for treating surgically or virally induced neuropathic pain in rats. nih.gov In a mouse model, repeated administration of GSK189254 was investigated for the treatment of narcolepsy and daytime sleepiness. nih.gov Another derivative, 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine, was found to be relatively toxic to mice during early research. wikipedia.org

In the context of dopamine receptor research, a series of 2,3,4,5-tetrahydro-1H-3-benzazepines were identified with high affinity and selectivity for the dopamine D3 receptor over the D2 receptor in rats. nih.gov The D1 receptor antagonist [¹¹C]SCH 23390 has been used in positron emission tomography (PET) studies in rats to investigate age-related decreases in D1 receptor density. nih.gov Furthermore, the D1/D5 receptor full agonist 1H-3-Benzazepine-7,8-diol,6-chloro-2,3,4,5-tetrahydro-1-phenyl-3-(2-propen-1-yl)-, hydrobromide was observed to promote contralateral rotation in rats with unilateral lesions of the substantia nigra, a model often used for studying Parkinson's disease.

Table 2: Investigational Studies of 3-Benzazepine Derivatives in Rodent Models This table outlines the use of rat and mouse models to explore the in vivo effects of various 3-benzazepine compounds.

| Compound | Animal Model | Investigational Area | Key Finding | Citation |

|---|---|---|---|---|

| GSK189254 | Rat | Cognition (e.g., water maze) | Improved memory and cognitive function. nih.govnih.gov | nih.govnih.gov |

| GSK189254 | Rat | Neuropathic Pain | Efficacious in treating induced neuropathic pain. | nih.gov |

| GSK189254 | Mouse | Narcolepsy | Suitable for treating narcolepsy and daytime sleepiness. | nih.gov |

| [¹¹C]SCH 23390 | Rat | Neuroimaging (PET) | Allowed for measurement of age-related decline in D1 receptor density. | nih.gov |

The pig has emerged as a valuable large animal model for neuroimaging studies due to its large brain, which is suitable for neurosurgical procedures and allows for repeated PET scans and frequent blood sampling. nih.gov This model has been described as a robust and efficient setup for testing novel radioligands. nih.gov Specifically, the pig model was used to evaluate [¹¹C]-GSK189254 as a PET imaging agent for the histamine H3 receptor. nih.gov In vitro autoradiography studies on pig brain slices co-incubated with excess nonradioactive H3R agonists showed a nearly 90% reduction in the binding of [³H]-GSK189254, confirming target specificity in this species. nih.gov The use of such a translational model is instrumental for assessing novel radioligands for various protein targets in the brain. nih.gov

Mechanistic studies in animal models help to connect receptor binding to physiological effects. Ex vivo binding assays in rats given GSK189254 were used to determine receptor occupancy in the cerebral cortex. nih.gov These studies yielded a mean half-maximal effective concentration (ED₅₀) and, through regression analysis, a brain EC₅₀ of ~60 nM. nih.gov The brain-to-blood concentration ratio indicated good brain penetration of the compound. nih.gov

The histamine H3 receptor, the target of GSK189254, is known to function as an autoreceptor and heteroreceptor, regulating the release of histamine as well as other key neurotransmitters, including noradrenaline, dopamine, and acetylcholine (B1216132). nih.govnih.gov PET studies in rats using [¹¹C]SCH 23390 have been used to measure the binding potential in the striatum, confirming decreases in the density of D1 receptors in aging rats. nih.gov Such studies are critical for understanding how these compounds engage their targets in vivo and modulate neurotransmitter systems.

Advanced Research Methodologies and Techniques

Radioligand Development and Positron Emission Tomography (PET) Imaging Research

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that allows for the in vivo visualization and quantification of biochemical processes. nih.gov The development of specific radioligands for the 2,3,4,5-tetrahydro-1H-3-benzazepine scaffold has been crucial for studying its target engagement in the brain.

The synthesis of radiolabeled tracers involves incorporating a positron-emitting radionuclide, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F), into the molecular structure of a 2,3,4,5-tetrahydro-1H-3-benzazepine derivative. This process requires specialized radiochemistry techniques.

A general approach for the synthesis of these tracers often involves the N-alkylation of a suitable precursor with a radiolabeled alkyl halide. For example, the synthesis of chiral 1-substituted tetrahydro-3-benzazepines can be achieved through methods like asymmetric hydrogenation of cyclic ene-carbamates. nih.gov The development of the first D3-specific tracer, [¹⁸F]fluortriopride ([¹⁸F]FTP), marked a significant advancement in the field. nih.gov More recently, novel tracers like [¹¹C]HY-3-159 have been designed and synthesized to exhibit high affinity and selectivity for the D3 receptor. researchgate.net

The synthesis of candidate radioligands for imaging the GluN2B subunit of NMDA receptors, such as ¹¹C-labeled enantiomers of 7-methoxy-3-(4-(p-tolyl)butyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-ol (NR2B-Me), has also been reported. These were prepared via a Palladium-mediated reaction of boronic ester precursors with [¹¹C]iodomethane. nih.gov

A representative, though generalized, synthetic scheme for a radiolabeled 2,3,4,5-tetrahydro-1H-3-benzazepine derivative is depicted below. The specific reaction conditions and precursors vary depending on the final compound and the radionuclide used.

General Synthesis Scheme for a Radiolabeled 2,3,4,5-Tetrahydro-1H-3-benzazepine Derivative

Once synthesized and purified, radiolabeled 2,3,4,5-tetrahydro-1H-3-benzazepine tracers are used in PET imaging studies in various animal models, including rodents and non-human primates, to visualize the distribution and density of their target receptors in the brain.

For instance, in vivo PET studies with the D3-selective tracer [¹¹C]HY-3-159 in non-human primates have shown significant uptake in D3 receptor-rich regions such as the thalamus, caudate, and putamen. researchgate.net Similarly, the D3-specific tracer [¹⁸F]fluortriopride ([¹⁸F]FTP) has been used in PET scans of non-human primates, revealing its distribution in the brain. mdpi.com

Studies with ¹¹C-labeled NR2B-Me enantiomers in rats demonstrated high initial uptake in the brain, including the cerebellum. nih.gov The use of animal models of neurological conditions, such as Parkinson's disease, allows researchers to investigate changes in receptor density and distribution associated with the disease. mdpi.com

Below is a table summarizing the findings of a representative in vivo PET study with a 3-benzazepine tracer in an animal model.

| Tracer | Animal Model | Key Brain Regions Imaged | Observations |

| [¹¹C]HY-3-159 | Non-human primate | Thalamus, Caudate, Putamen, Cerebellum | Relevant uptake in D3 receptor-rich areas observed approximately 9 minutes post-administration. researchgate.net |

| [¹⁸F]FTP | Non-human primate | Caudate, Putamen, Thalamus, Cerebellum | No significant difference in tracer uptake between these regions under baseline conditions. mdpi.com |

| ¹¹C-(R)-NR2B-Me | Rat | Whole brain, Cerebellum | High initial brain uptake with displaceable binding, suggesting specific receptor interaction. nih.gov |

PET imaging is also a valuable tool for assessing the receptor occupancy of non-radiolabeled drug candidates. This is achieved by performing a baseline PET scan with a radiolabeled tracer, followed by administration of the drug candidate and a second PET scan. The reduction in the tracer's binding potential provides a measure of receptor occupancy at a given drug dose. mdpi.com

For example, studies with the D3-targeted drug GSK598809 have utilized [¹⁸F]FTP PET to examine D3 receptor occupancy in cocaine-dependent individuals. nih.gov This methodology is crucial for determining the relationship between drug dosage and target engagement, which is a critical factor in drug development. Preclinical studies have shown that single oral doses of certain compounds can lead to significant receptor occupancy. For instance, a 1.5 mg oral dose of TPA023B resulted in average GABA(A) receptor occupancies of 52% and 46% after 5 and 24 hours, respectively, in human volunteers. mdpi.com

The following table presents hypothetical receptor occupancy data for a 2,3,4,5-tetrahydro-1H-3-benzazepine derivative, illustrating the type of data generated in such studies.

| Compound | Dose (mg/kg) | Animal Model | Receptor Occupancy (%) |

| Compound X | 1 | Rat | 25 |

| Compound X | 3 | Rat | 60 |

| Compound X | 10 | Rat | 85 |

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, providing insights into the molecular interactions that govern a compound's affinity and selectivity for its target.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a receptor. This method is used to understand the binding mode of 2,3,4,5-tetrahydro-1H-3-benzazepine derivatives at their target receptor, often the dopamine (B1211576) D3 receptor.

Studies on fused benzazepine derivatives have utilized molecular docking to identify key amino acid residues in the D3 receptor binding pocket. These residues include CYS101, ILE105, LEU106, VAL151, PHE175, and PHE184. Current time information in Dallas, TX, US.nih.gov The docking results help to explain the structure-activity relationships observed experimentally and guide the design of new, more potent, and selective ligands.

Molecular dynamics simulations, which simulate the movement of atoms and molecules over time, provide a more dynamic picture of the ligand-receptor interaction, complementing the static view from molecular docking.

The table below shows hypothetical docking scores for a series of 2,3,4,5-tetrahydro-1H-3-benzazepine derivatives against the dopamine D3 receptor. A more negative docking score generally indicates a more favorable binding interaction.

| Compound | Docking Score (kcal/mol) | Key Interacting Residues |

| Derivative 1 | -9.5 | CYS101, PHE175 |

| Derivative 2 | -8.7 | ILE105, VAL151 |

| Derivative 3 | -10.2 | CYS101, LEU106, PHE184 |

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that attempts to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.

For benzazepine derivatives, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been performed to understand the structural features required for high D3 receptor antagonist activity. Current time information in Dallas, TX, US.nih.gov These models can then be used to predict the activity of newly designed compounds.

A study on 110 fused benzazepine derivatives as D3 antagonists resulted in statistically significant CoMSIA models. Current time information in Dallas, TX, US.nih.gov The models highlighted the importance of steric and electrostatic fields, as well as hydrophobic and hydrogen bond acceptor fields, in determining the antagonistic potency. Current time information in Dallas, TX, US.nih.gov

The statistical quality of a QSAR model is assessed by several parameters, as shown in the table below for a CoMSIA model of fused benzazepine derivatives.

| Parameter | Value | Description |

| q² | 0.603 | Cross-validated correlation coefficient, a measure of the model's predictive ability. nih.gov |

| r² | 0.829 | Non-cross-validated correlation coefficient, a measure of the model's goodness of fit. nih.gov |

| SEE | 0.316 | Standard Error of Estimate, a measure of the model's accuracy. nih.gov |

| F-value | 12.194 | A measure of the statistical significance of the model. rsc.org |

| r²_pred | 0.690 | Predictive r-squared for an external test set. nih.gov |

Combinatorial Chemistry and Library Synthesis for Benzazepine Derivatives

Combinatorial chemistry has emerged as a powerful strategy in medicinal chemistry for the rapid generation of large, structurally diverse libraries of compounds. This approach, often coupled with solid-phase synthesis, has been instrumental in the exploration of the chemical space around privileged scaffolds like the benzazepine core, facilitating the discovery of new derivatives with potential therapeutic applications. The systematic and parallel synthesis of numerous analogs allows for efficient structure-activity relationship (SAR) studies.

Solid-Phase Synthesis Strategies

Solid-phase synthesis offers significant advantages for creating combinatorial libraries, including simplified purification and the ability to drive reactions to completion using excess reagents. A robust solid-phase strategy has been developed for the synthesis of di- and trisubstituted 2,3,4,5-tetrahydro-1H-3-benzazepine derivatives. acs.org

This methodology often begins with the solution-phase synthesis of a suitable scaffold, which is then immobilized on a solid support, such as an acid-labile FMPB-AM resin. acs.org A key building block for this purpose is 5-amino-1-tert-butoxycarbonyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine. Once anchored to the resin, the scaffold can undergo a variety of chemical transformations to introduce diversity at multiple positions. The efficacy of this approach was demonstrated by the preparation of a pilot library of di- and trisubstituted benzazepines, which were obtained in high purity. acs.org

The functionalization of the resin-bound scaffold can be achieved through a range of reactions, as detailed in the table below.

Table 1: Functionalization Reactions on Solid Support for Benzazepine Library Synthesis

| Reaction Type | Reagents/Conditions | Purpose |

|---|---|---|

| Acylation | Acid chlorides or anhydrides | Introduces diverse acyl groups. |

| Sulfonylation | Sulfonyl chlorides | Introduces various sulfonyl moieties. |

| Reductive Amination | Aldehydes or ketones, followed by a reducing agent | Installs a variety of alkyl or aryl groups on an amino function. |

| Alkylation | Alkyl halides | Adds alkyl substituents. |

| Suzuki Cross-Coupling | Boronic acids, Palladium catalyst | Forms new carbon-carbon bonds, attaching aryl or vinyl groups. |

| Buchwald-Hartwig Cross-Coupling | Amines, Palladium catalyst | Forms carbon-nitrogen bonds, introducing substituted amino groups. |

Data derived from a solid-phase strategy for synthesizing di- and trisubstituted benzazepine derivatives. acs.org

Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all components, are exceptionally well-suited for combinatorial library synthesis. researchgate.netbeilstein-journals.org They offer high atom economy, operational simplicity, and the ability to rapidly generate molecular complexity and diversity from a small set of starting materials. beilstein-journals.orgnumberanalytics.com

The Ugi four-component reaction (Ugi-4CR) is a cornerstone of MCR-based library synthesis. numberanalytics.comwikipedia.org It involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a characteristic α-acylamino carboxamide (bis-amide) product. numberanalytics.comwikipedia.org This reaction is known for being exothermic and typically completes within minutes. wikipedia.org The versatility of the Ugi reaction allows for the creation of vast chemical libraries by simply varying the four input components. researchgate.netnih.gov

While not always forming the benzazepine ring directly, the Ugi reaction is a powerful tool for creating complex acyclic precursors that can be subsequently cyclized to form the desired heterocyclic scaffold. For instance, a two-step approach involving a Ugi MCR followed by an intramolecular SN2 reaction has been successfully used to synthesize diazepane systems, which are structurally related to benzazepines. nih.gov This highlights a common strategy: using an MCR to assemble a complex linear chain with the correct functionalities, which then undergoes a ring-closing reaction to yield the final heterocyclic structure.

Table 2: Components of the Ugi Four-Component Reaction for Library Generation

| Component | Role in Reaction | Source of Diversity |

|---|---|---|

| Aldehyde or Ketone | Carbonyl component | Provides the backbone and a point of diversity (R1). |

| Amine | Nucleophilic component | Forms an imine intermediate; provides a point of diversity (R2). |

| Carboxylic Acid | Anionic component | Acylates the intermediate; provides a point of diversity (R3). |

| Isocyanide | "Convertible" component | Adds to the imine and undergoes rearrangement; provides a point of diversity (R4). |

This table outlines the four variable inputs of the Ugi reaction, which allows for the rapid synthesis of diverse libraries. numberanalytics.comwikipedia.orgnih.gov

Detailed Research Findings

Research in this area has yielded efficient synthetic routes to diverse benzazepine libraries. One study successfully developed a new method for synthesizing 14 different benzoazepine analogues using azide (B81097) rearrangement chemistry, with several compounds demonstrating low cytotoxicity against a normal human kidney cell line. nih.gov The synthesis of a pilot library of di- and trisubstituted benzazepines using a solid-phase approach resulted in products with high purity, as confirmed by ¹H NMR and LC/MS analysis. acs.org These examples underscore the utility of library synthesis for generating novel compounds for biological screening and for establishing preliminary structure-activity relationships.

Table 3: Example of a Synthesized Benzoazepine Analogue Library

| Compound ID | R Group Modification | Yield | Cytotoxicity (IC₅₀) |

|---|---|---|---|

| 18c | Specific substitution pattern | Moderate-Excellent | 65.68 µM |

| 18h | Varied substitution | Moderate-Excellent | Not specified |

| 18j | Varied substitution | Moderate-Excellent | Not specified |

| 18n | Varied substitution | Moderate-Excellent | Not specified |

| 18p | Varied substitution | Moderate-Excellent | Not specified |

| 18r | 8-methoxy group | Moderate-Excellent | 1.09 µM |

| 18s | Methylenedioxy moiety | Low | 14.46 µM |

Data from a study on the synthesis of benzoazepine analogues via azide rearrangement, highlighting the generation of a small library for biological evaluation. nih.gov

Future Research Directions and Unanswered Questions

Elucidation of Novel Molecular Targets

While the interaction of the 3-benzazepine core with dopaminergic and serotonergic receptors is well-documented, emerging research suggests a wider range of molecular targets that warrant deeper investigation. The exploration of these novel targets could unveil new therapeutic mechanisms and applications for derivatives of 2,3,4,5-tetrahydro-1H-3-benzazepin-6-ol.

Initial research into compounds like 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine, though finding them inactive as opioid analgesics, later revealed unexpected activity as agonists at nicotinic acetylcholine (B1216132) receptors (nAChRs). wikipedia.org This discovery was instrumental in the development of other nAChR modulators. Future studies should systematically screen 3-benzazepine libraries against various nAChR subtypes to identify selective ligands.

Furthermore, related benzazepine structures have shown affinity for other G-protein coupled receptors (GPCRs). For instance, studies on 2-benzazepine isomers have identified selective antagonists for muscarinic M3 receptors. rsc.org This suggests that the 3-benzazepine scaffold could be modified to target muscarinic receptors, which are implicated in a variety of conditions including chronic obstructive pulmonary disease (COPD) and overactive bladder. A comprehensive screening of this compound and its analogues against a panel of GPCRs, including adrenergic, histaminic, and orphan receptors, is a logical next step. For example, some benzazepine derivatives have been investigated for their role as α2C-adrenergic receptor ligands for potential use in neuropsychiatric disorders. nih.gov

Exploration of Underexplored Therapeutic Avenues (Preclinical)

The known central nervous system (CNS) activity of 3-benzazepines provides a foundation for exploring new therapeutic areas beyond their traditional focus. Preclinical research is beginning to probe the utility of this scaffold in a wider range of pathologies.

Neurodegenerative and Psychiatric Disorders: The dopaminergic activity of 3-benzazepines has historically linked them to schizophrenia and Parkinson's disease. researchgate.net Future preclinical work should focus on their potential neuroprotective effects. For example, ligands for the dopamine (B1211576) D3 receptor, a target for which novel 2,3,4,5-tetrahydro-1H-3-benzazepines have been developed with high affinity and selectivity, are of interest in treating substance abuse and depression. nih.gov The development of D3-selective ligands from the this compound template could offer new approaches to these disorders.

Infectious Diseases: In a significant departure from CNS applications, related tetrahydro-1-benzazepine derivatives have been identified as potential antiparasitic agents for treating Chagas disease and leishmaniasis. researchgate.net This surprising finding opens a completely new therapeutic avenue. Preclinical studies should be initiated to evaluate the efficacy of a diverse library of 3-benzazepine derivatives, including this compound, against a range of parasites, such as Trypanosoma cruzi and Leishmania species.

Pain and Inflammation: Although early studies found certain 3-benzazepine analogues to be inactive as morphine-type analgesics nih.govnih.gov, the diverse pharmacology of this scaffold suggests that other pain pathways could be targeted. For instance, modulation of specific serotonin (B10506) receptor subtypes, such as 5-HT1A, by compounds like 6-hydroxy-3-n-propyl-2,3,4,5-tetrahydro-1H-3-benzazepine, can influence pain perception. nih.gov Preclinical models of neuropathic and inflammatory pain should be used to investigate the potential of new analogues.

Development of Next-Generation Analogues with Improved Selectivity and Potency

The development of new synthetic methodologies is crucial for generating next-generation analogues with enhanced pharmacological profiles. The goal is to create compounds with high selectivity for a single molecular target to minimize off-target effects, and increased potency to allow for lower effective doses.

Recent advances in synthetic chemistry, such as iridium-catalyzed asymmetric hydrogenation, have enabled the efficient production of chiral 1-substituted tetrahydro-3-benzazepines with excellent enantioselectivity. acs.org Applying such stereoselective methods to the synthesis of this compound derivatives will be critical, as different enantiomers often possess distinct pharmacological activities and potencies.

Structure-activity relationship (SAR) studies are essential to guide the design of these new analogues. For example, research on dopamine D3 receptor antagonists has shown that specific substitutions on the benzazepine ring system can dramatically increase affinity and selectivity over the D2 receptor. nih.gov A systematic exploration of substituents on both the aromatic ring and the azepine nitrogen of the this compound core is needed. One study successfully developed a 3-acetamido-2-fluorocinnamide derivative with a pKi of 8.4 for the D3 receptor and 130-fold selectivity over the D2 receptor. nih.gov

Below is a table representing SAR data for a series of 2,3,4,5-tetrahydro-1H-3-benzazepine analogues targeting the dopamine D3 receptor.

Table 1: Dopamine Receptor Affinity for a Series of 3-Benzazepine Analogues Data extracted from Bioorganic & Medicinal Chemistry Letters, 2000, 10(22), 2553-5. nih.gov

Advanced Preclinical Characterization Methodologies

To fully understand the potential of new this compound analogues, advanced preclinical characterization techniques must be employed. These methods can provide deeper insights into drug-target engagement, biodistribution, and pharmacokinetics.

Advanced Imaging Techniques: Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that can visualize and quantify drug-target interactions in the living brain. Developing radiolabeled versions of this compound (e.g., with Carbon-11 or Fluorine-18) would enable in vivo studies of receptor occupancy and distribution. This approach has been successfully used to evaluate other novel PET radiotracers for brain targets like the α2C adrenergic receptors. nih.gov Such studies are crucial for confirming that a drug candidate engages its intended target in the brain at clinically relevant concentrations.

Computational Modeling and Simulation: Molecular modeling techniques are invaluable for understanding the structural basis of ligand-receptor interactions and for predicting the properties of novel compounds. researchgate.net For instance, molecular mechanics calculations were used to explain the relatively low potency of certain serotonergic 3-benzazepines. nih.gov Future research should leverage advanced computational methods, such as molecular dynamics simulations and free energy calculations, to refine the design of new analogues with improved affinity and selectivity. These simulations can model the dynamic behavior of the ligand-receptor complex over time, providing insights that are not available from static models. nih.gov

The integration of these advanced methodologies will accelerate the discovery and development process, enabling a more rational design of next-generation therapeutics based on the this compound scaffold.

Table of Mentioned Compounds

Q & A

Q. What are the standard synthetic routes for 2,3,4,5-tetrahydro-1H-3-benzazepin-6-ol, and how are reaction conditions optimized?

The synthesis of benzazepine derivatives typically involves cyclocondensation or reductive amination. For example, structurally related benzodiazepinones are synthesized via cyclization of amino ketones using catalysts like acetic acid or Lewis acids under reflux conditions . Optimization includes varying solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and stoichiometric ratios of reactants. Reaction progress is monitored via TLC or HPLC, with purification by column chromatography (silica gel, ethyl acetate/hexane gradients). Yield improvements often require iterative adjustments to catalyst loading and reflux duration.

Q. Which analytical techniques are recommended for assessing purity, and what impurity thresholds are acceptable?

High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment. Pharmacopeial guidelines for related benzazepine derivatives specify:

| Impurity Type | Relative Retention Time | Acceptable Limit |

|---|---|---|

| Benazepril-related Compound A | 1.8 | ≤0.5% |

| t-Butyl ester derivative | 0.5 | ≤0.5% |

| Total impurities | — | ≤2.0% |

| Adapted from USP methods for benazepril hydrochloride . |

Advanced Research Questions

Q. How can X-ray crystallography with SHELX resolve structural ambiguities in benzazepine derivatives?

SHELX software (e.g., SHELXL/SHELXS) enables precise refinement of crystallographic data. For benzazepines, hydrogen bonding networks and ring puckering are critical. Steps include:

Data Collection : High-resolution (<1.0 Å) X-ray diffraction data.

Structure Solution : Direct methods (SHELXS) for phase determination.

Refinement : SHELXL for anisotropic displacement parameters and disorder modeling.

Validation : R-factor (<5%), residual density maps, and Hirshfeld surface analysis.

SHELX is particularly robust for handling twinned crystals or high-symmetry space groups, common in benzazepine systems .

Q. What strategies reconcile contradictory pharmacological data for benzazepine derivatives?

Contradictions in activity data (e.g., receptor affinity vs. in vivo efficacy) require:

Meta-Analysis : Cross-referencing datasets from open repositories (e.g., European Open Science Cloud) to identify methodological variability .

Dose-Response Reassessment : Testing under standardized conditions (e.g., fixed ATP concentrations in kinase assays).

Structural Correlations : Aligning pharmacological outcomes with stereochemical configurations (e.g., (3S) vs. (3R) isomers) using chiral HPLC or circular dichroism .

Q. How can synthetic pathways be modified to enhance enantiomeric purity?

Enantioselective synthesis employs chiral auxiliaries or catalysts. For example:

- Asymmetric Hydrogenation : Use of Ru-BINAP catalysts to control stereochemistry at the 3-position.

- Kinetic Resolution : Enzymatic hydrolysis (lipases) to separate racemic mixtures.

- Chiral HPLC : Post-synthetic purification with cellulose-based columns.

Yields and ee (enantiomeric excess) are quantified via polarimetry or chiral shift NMR .

Methodological Challenges and Solutions

Q. How are tautomeric or conformational equilibria addressed in spectroscopic analysis?

Dynamic NMR (DNMR) at variable temperatures (e.g., 25–100°C) identifies tautomeric shifts. For example, benzazepine ring puckering can be analyzed via NOESY correlations in DMSO-d5. DFT calculations (B3LYP/6-31G*) predict dominant conformers, validated against experimental data .

Q. What computational tools predict metabolic stability of benzazepine derivatives?

- ADMET Prediction : SwissADME or ADMETLab for bioavailability and CYP450 interactions.

- MD Simulations : GROMACS for binding free energy calculations with target receptors (e.g., dopamine D1).

- QSAR Models : Training sets using IC50 values from kinase inhibition assays .

Data Reporting and Reproducibility

Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Crystallographic Data : Deposit CIF files in the Cambridge Structural Database.

- Pharmacological Data : Share raw assay data via Zenodo or Figshare with DOI tagging .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.